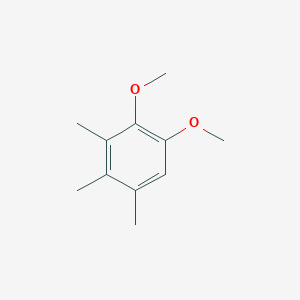![molecular formula C11H22ClN3O B15133647 4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride CAS No. 1856079-66-7](/img/structure/B15133647.png)
4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride typically involves the reaction of 1-propylpyrazole with a suitable alkylating agent to introduce the butan-1-ol moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various reduced derivatives.
Scientific Research Applications
4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or enzymes involved in inflammatory pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazoles: These compounds have similar structures and biological activities.
4-Aminopyrazoles: These derivatives also share similar properties and are used in similar applications.
Uniqueness
4-[(1-Propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride is unique due to its specific substitution pattern and the presence of the butan-1-ol moiety. This structural feature may confer distinct biological activities and make it a valuable compound for further research and development.
Properties
CAS No. |
1856079-66-7 |
|---|---|
Molecular Formula |
C11H22ClN3O |
Molecular Weight |
247.76 g/mol |
IUPAC Name |
4-[(1-propylpyrazol-4-yl)methylamino]butan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H21N3O.ClH/c1-2-6-14-10-11(9-13-14)8-12-5-3-4-7-15;/h9-10,12,15H,2-8H2,1H3;1H |
InChI Key |
DGEDGQMGTXHJOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCCCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ferrocene, 1,1'-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]-](/img/structure/B15133595.png)

![[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B15133604.png)


![4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15133616.png)




